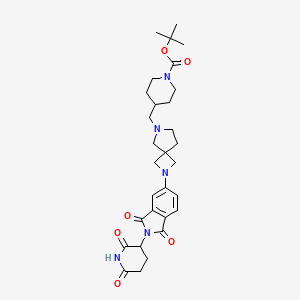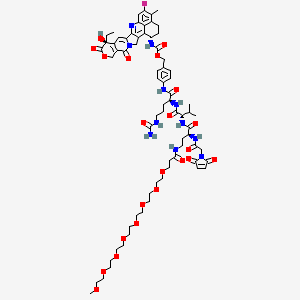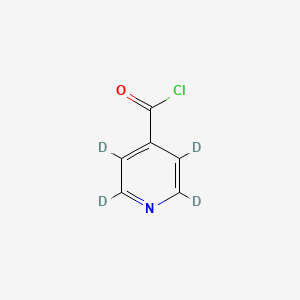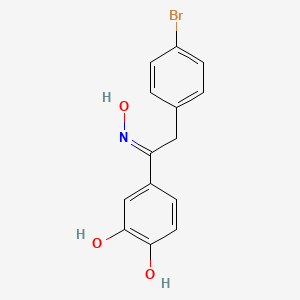
Immunosuppressant-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
These agents are primarily used to inhibit the immune system’s activity, making them essential in preventing organ rejection following transplantation and in treating autoimmune diseases . Immunosuppressant-1 is particularly effective in modulating the immune response by targeting specific pathways involved in immune cell activation and proliferation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Immunosuppressant-1 typically involves multiple steps, starting from readily available precursors. The process often includes:
Initial Formation: The initial step involves the formation of a core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and specificity. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. Key considerations include:
Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Automation: Automated systems are employed to ensure consistency and efficiency in large-scale production.
化学反应分析
Types of Reactions: Immunosuppressant-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In these reactions, one functional group is replaced by another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Immunosuppressant-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate immune cell behavior and signaling pathways.
Medicine: Critical in the development of therapies for autoimmune diseases and in the management of organ transplantation.
作用机制
Immunosuppressant-1 exerts its effects by targeting specific molecular pathways involved in immune cell activation. The primary mechanism involves:
Inhibition of Calcineurin: By binding to intracellular proteins, this compound inhibits the activity of calcineurin, a key enzyme in T-cell activation.
Blocking Cytokine Production: This inhibition leads to a decrease in the production of cytokines such as interleukin-2, which are essential for T-cell proliferation and differentiation.
相似化合物的比较
Cyclosporine: Another calcineurin inhibitor used in organ transplantation and autoimmune disease treatment.
Tacrolimus: Similar to cyclosporine but with a different binding profile and potency.
Sirolimus: An mTOR inhibitor that also affects T-cell activation but through a different pathway.
Uniqueness: Immunosuppressant-1 is unique in its specific binding affinity and the resulting downstream effects on immune cell signaling. Compared to other immunosuppressants, it offers a distinct balance of efficacy and side effect profile, making it a valuable option in clinical settings .
属性
分子式 |
C14H12BrNO3 |
|---|---|
分子量 |
322.15 g/mol |
IUPAC 名称 |
4-[(E)-C-[(4-bromophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H12BrNO3/c15-11-4-1-9(2-5-11)7-12(16-19)10-3-6-13(17)14(18)8-10/h1-6,8,17-19H,7H2/b16-12+ |
InChI 键 |
QMXNEVOYCHZVSJ-FOWTUZBSSA-N |
手性 SMILES |
C1=CC(=CC=C1C/C(=N\O)/C2=CC(=C(C=C2)O)O)Br |
规范 SMILES |
C1=CC(=CC=C1CC(=NO)C2=CC(=C(C=C2)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B12376883.png)
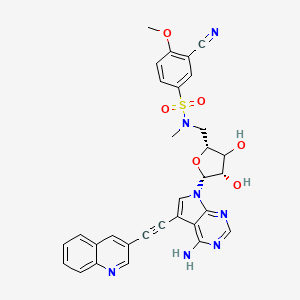
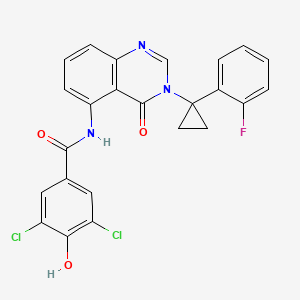
![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376905.png)
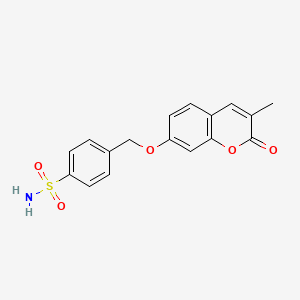
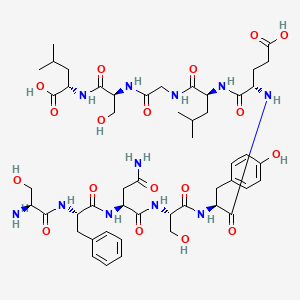
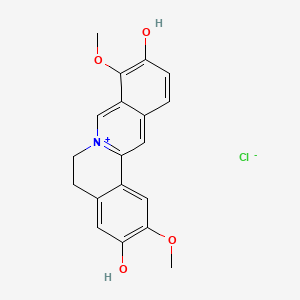
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
